1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-
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Overview
Description
1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]- is a complex organic compound that features a unique structure combining cycloheptatriene and cyclopentadienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]- typically involves the reaction of benzene with ethyl diazoacetate, followed by a thermally-allowed electrocyclic ring expansion to form the desired cycloheptatriene derivative . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the cyclopentadienyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCl5 for oxidation and reducing agents such as hydrogen gas in the presence of a catalyst for reduction . Substitution reactions often require the presence of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include the tropylium ion from oxidation and various substituted derivatives from electrophilic aromatic substitution reactions .
Scientific Research Applications
1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]- has several scientific research applications:
Chemistry: Used as a model compound to study aromaticity and the behavior of conjugated systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]- involves the interaction of its aromatic rings with molecular targets. The cyclopentadienyl group can participate in π-π stacking interactions, while the cycloheptatriene ring can undergo electrophilic aromatic substitution reactions . These interactions and reactions are facilitated by the compound’s unique electronic structure and conjugation.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: A simpler compound with a similar cycloheptatriene ring but lacking the cyclopentadienyl group.
Sesquifulvalene: Contains linked cyclopentadiene and cycloheptatriene rings, used in similar research applications.
Uniqueness
1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]- is unique due to its combination of cycloheptatriene and cyclopentadienyl groups, which confer distinct aromatic properties and reactivity. This makes it a valuable compound for studying aromaticity and developing new materials and pharmaceuticals .
Properties
CAS No. |
60582-53-8 |
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Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
7-(4-cyclopenta-1,3-dien-1-ylphenyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C18H16/c1-2-4-8-15(7-3-1)17-11-13-18(14-12-17)16-9-5-6-10-16/h1-9,11-15H,10H2 |
InChI Key |
CZEODFXSMCRBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1C2=CC=C(C=C2)C3C=CC=CC=C3 |
Origin of Product |
United States |
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